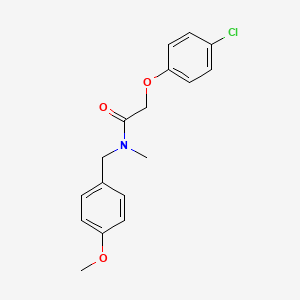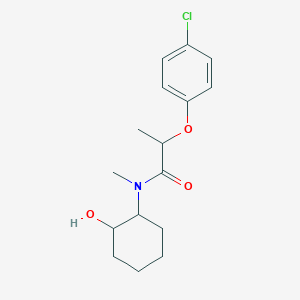
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound, also known as CM16, is a member of the acetamide family and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is not fully understood, but it is believed to work by binding to specific receptors in the body. This compound has been found to have high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. Additionally, this compound has been found to have an effect on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. This compound has also been found to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have an effect on the immune system, as it can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide in lab experiments is its high binding affinity for certain receptors, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide. One direction is to further investigate its potential use in cancer treatment, as it has shown promising results in inhibiting cancer cell growth. Another direction is to study its potential use in drug development, as it has been found to have high binding affinity for certain receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide involves a multi-step process that includes the reaction of 4-chlorophenol with 4-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with N-methylacetamide to produce this compound. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been studied for its potential use in drug development, as it has been found to have high binding affinity for certain receptors.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-19(11-13-3-7-15(21-2)8-4-13)17(20)12-22-16-9-5-14(18)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHAQHSOICJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetic acid](/img/structure/B5418049.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5418068.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418076.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-oxo-L-prolinamide](/img/structure/B5418094.png)

![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)